- Design, Synthesis, and Targeted Delivery of an Immune Stimulant that Selectively Reactivates Exhausted CAR T CellsAngewandte Chemie, 2022, 61(15),,
Cas no 947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate)

947144-28-7 structure
اسم المنتج:Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
كاس عدد:947144-28-7
وسط:C9H8F3NO4
ميغاواط:251.159333229065
MDL:MFCD23135552
CID:1040735
PubChem ID:54753472
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
- 1H-BenziMidazole, 2-(6-fluoro-3-pyridinyl)-6-(trifluoroMethyl)-
- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotite
- ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
- Ethyl 1,2-dihydro-4-hydroxy-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylate (ACI)
- Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
- SY125960
- DTXSID10716468
- AS-68136
- CS-0038501
- 947144-28-7
- DB-351345
- Ethyl2,4-dihydroxy-6-(trifluoromethyl)nicotinate
- MFCD23135552
- ETHYL 2,4-DIHYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLATE
- 2,4-Dihydroxy-6-trifluoromethyl-nicotinic acid ethyl ester
- W11187
- SCHEMBL2571021
- EN300-134075
- AKOS016006862
- MFCD21099437
- Ethyl 6-(trifluoromethyl)-1,2-dihydro-4-hydroxy-2-oxopyridine-3-carboxylate
- SCHEMBL23277259
- XMB14428
- Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
-
- MDL: MFCD23135552
- نواة داخلي: 1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(9(10,11)12)13-7(6)15/h3H,2H2,1H3,(H2,13,14,15)
- مفتاح Inchi: NFLFXWQKMVHMAR-UHFFFAOYSA-N
- ابتسامات: O=C(C1=C(O)C=C(C(F)(F)F)NC1=O)OCC
حساب السمة
- نوعية دقيقة: 251.04054222g/mol
- النظائر كتلة واحدة: 251.04054222g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 17
- تدوير ملزمة العد: 4
- تعقيدات: 422
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 75.6Ų
- إكسلوغ 3: 1.4
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-134075-2.5g |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |
947144-28-7 | 95% | 2.5g |
$1370.0 | 2023-05-27 | |
TRC | E762280-10g |
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |
947144-28-7 | 10g |
$ 80.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D767444-100mg |
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |
947144-28-7 | 95% | 100mg |
$190 | 2024-06-07 | |
TRC | E762280-1g |
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |
947144-28-7 | 1g |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D917523-1g |
Ethyl 2,4-Dihydroxy-6-(trifluoromethyl)nicotinate |
947144-28-7 | 95% | 1g |
$635 | 2024-07-20 | |
TRC | E762280-5g |
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |
947144-28-7 | 5g |
$ 65.00 | 2022-06-05 | ||
Enamine | EN300-134075-5.0g |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |
947144-28-7 | 95% | 5g |
$2028.0 | 2023-05-27 | |
Enamine | EN300-134075-0.1g |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |
947144-28-7 | 95% | 0.1g |
$241.0 | 2023-05-27 | |
Enamine | EN300-134075-50mg |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |
947144-28-7 | 95.0% | 50mg |
$162.0 | 2023-09-30 | |
1PlusChem | 1P006THZ-250mg |
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |
947144-28-7 | 95% | 250mg |
$231.00 | 2025-02-21 |
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 50 min, < 30 °C; 2 h, < 30 °C; 66 h, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt
1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt
1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Ethyl acetate Solvents: Ethanol ; 25 min, cooled; 2 h, 70 °C; cooled; overnight, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min
1.2 Reagents: Citric acid Solvents: Water ; 30 min
المراجع
- Urea compounds as GKa activators and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; rt; 18 h, 60 °C
1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt
المراجع
- Prospective discovery of small molecule enhancers of an E3 ligase-substrate interactionNature Communications, 2019, 10(1), 1-12,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol , Tetrahydrofuran ; 25 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt
المراجع
- Development of a Practical Synthesis of Toll-like Receptor Agonist PF-4171455: 4-Amino-1-benzyl-6-trifluoromethyl-1,3-dihydroimidazo [4,5-c] pyridin-2-oneOrganic Process Research & Development, 2011, 15(4), 788-796,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; 2 h, 90 °C; 90 °C → rt; overnight, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt
المراجع
- Preparation of pyrimidine-containing compounds for the treatment of Complement factor D - mediated disorders, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 40 °C; 3 h, 70 °C; 1 h, 80 °C
المراجع
- Preparation of nicotinamide compound for herbicidal composition, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt
1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt
1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt
المراجع
- Flexible Fragment Growing Boosts Potency of Quorum-Sensing Inhibitors against Pseudomonas aeruginosa VirulenceChemMedChem, 2020, 15(2), 188-194,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; < 60 °C; 3 h, 70 °C; 1 h, 80 °C
المراجع
- Preparation of 3-deazapurine derivatives as Toll-like receptor 7 (TLR-7) agonists for therapeutic use in the treatment of viral infection and cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
المراجع
- Spray dried solid dispersions of poorly water soluble ionizable drugs comprising polymers, World Intellectual Property Organization, , ,
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Raw materials
- Ethyl Malonylchloride
- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester, (2Z)-
- Ethyl 3-amino-4,4,4-trifluorocrotonate
- 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Preparation Products
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate الوثائق ذات الصلة
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate) منتجات ذات صلة
- 1250879-01-6(N-(Pyridin-2-ylmethyl)cyclobutanamine)
- 2228571-13-7(4-(2-methylbut-3-yn-2-yl)-3-phenyl-1H-pyrazole)
- 39981-81-2(Ethyl (4-methylpiperidin-1-yl)acetate)
- 829-26-5(2,3,6-Trimethylnaphthalene)
- 1539616-69-7(2-(3-fluoro-2-methylphenyl)ethane-1-sulfonyl chloride)
- 850785-43-2(2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine)
- 2034520-79-9(N-3-(3-chlorophenyl)-3-hydroxypropylcyclopentanecarboxamide)
- 2008528-87-6(tert-butyl N-[1-(1-methyl-1H-pyrazol-3-yl)-1-oxopropan-2-yl]carbamate)
- 1806999-51-8(2-(Aminomethyl)-6-bromo-3-(difluoromethyl)pyridine-4-methanol)
- 2172575-84-5(4-(chloromethyl)-5-(methoxymethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:947144-28-7)Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

نقاء:99%/99%
كمية:100mg/250mg
الأسعار ($):156.0/273.0